
2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
カタログ番号:
B2680652
CAS番号:
1396856-20-4
分子量:
363.74
InChIキー:
SQCJZNBFLRQDDM-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The piperidine ring could be formed using a method like the Buchwald-Hartwig amination . The trifluoromethyl group could be introduced using a reagent like Togni’s reagent . The oxadiazole ring could be formed using a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its functional groups. The piperidine ring might undergo reactions like N-alkylation. The trifluoromethyl group is generally quite stable but could possibly undergo reactions under certain conditions. The oxadiazole ring might participate in reactions like electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .科学的研究の応用
Synthesis and Biological Applications
- A study focused on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, showcasing the antimicrobial potential of compounds structurally related to oxadiazoles. These compounds demonstrated moderate to good activities against Gram-positive, Gram-negative bacteria, and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Chemical Synthesis and Characterization
- Research on the oxidation of substituted anilines to nitroso-compounds illustrates the chemical reactivity and potential pathways for synthesizing related oxadiazole compounds, highlighting their versatility in chemical synthesis (Nunno, Florio, & Todesco, 1970).
Antibacterial and Anthelmintic Activities
- Another study synthesized and characterized "tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate," reporting its in vitro antibacterial and moderate anthelmintic activities. This research signifies the bioactive potential of oxadiazole derivatives in developing new antimicrobial agents (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Structures and Interactions
- A study detailing the structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors demonstrates the importance of molecular structure in biological efficacy, offering a basis for understanding how structural modifications can influence biological activity and interaction mechanisms (Li et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF4N3O/c16-11-2-1-3-12(17)10(11)8-23-6-4-9(5-7-23)13-21-22-14(24-13)15(18,19)20/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCJZNBFLRQDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Ethyl-4-hydroxybenzoic acid
Cat. No.: B2680569
CAS No.: 105211-75-4
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-y...
Cat. No.: B2680572
CAS No.: 2034553-83-6
2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide
Cat. No.: B2680573
CAS No.: 339016-55-6
2,6-difluoro-N-(3-methylisothiazol-5-yl)benzamide
Cat. No.: B2680574
CAS No.: 1207052-30-9

![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2680572.png)
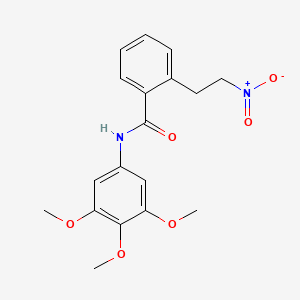
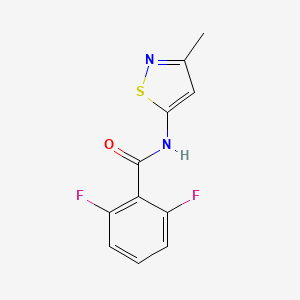
![1-[(9h-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B2680575.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2680576.png)
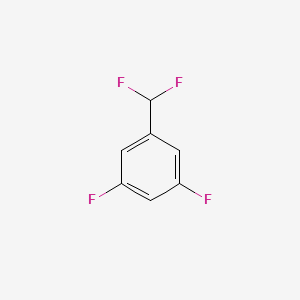
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide](/img/structure/B2680579.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(8-quinolylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2680581.png)


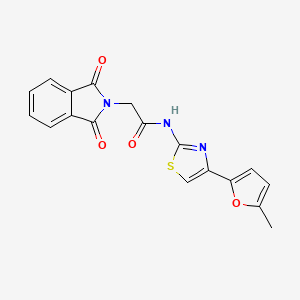
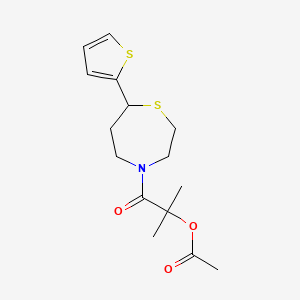
![6-(3-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680589.png)
